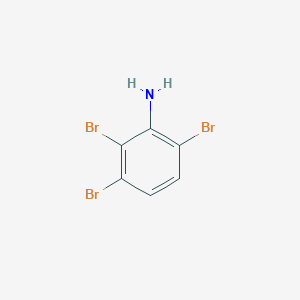

2,3,6-Tribromoaniline

Übersicht

Beschreibung

2,3,6-Tribromoaniline is an organic compound with the chemical formula C6H4Br3N. It is a brominated derivative of aniline and is used in various fields, including pharmaceuticals, agrochemicals, and fire-extinguishing agents . The compound is known for its high melting point of 120°C and boiling point of 300°C . It is insoluble in water but soluble in organic solvents such as benzene, methanol, chloroform, ether, and ethanol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3,6-Tribromoaniline can be synthesized by treating aniline with bromine in a solution of acetic acid or dilute hydrochloric acid . The reaction is exothermic and results in the formation of a white precipitate of this compound . Another method involves the use of an electrolytic cell with benzene as the raw material, bromine salt as the bromine source, and nitric acid as the electrolyte .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the bromination of aniline in the presence of a catalyst such as magnesium bromide (MgBr2) to increase the yield . The reaction is typically carried out at a controlled temperature of around 40°C .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,6-Tribromoaniline undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in this compound can be replaced by other nucleophiles under appropriate conditions.

Diazotization: The amino group can be converted into a diazonium salt, which can then undergo further reactions such as coupling or substitution.

Common Reagents and Conditions:

Bromination: Bromine in acetic acid or hydrochloric acid is commonly used for the bromination of aniline to produce this compound.

Diazotization: Sodium nitrite and hydrochloric acid are used to convert the amino group into a diazonium salt.

Major Products Formed:

1,3,5-Tribromobenzene: Formed by diazotization followed by reduction.

Various Substituted Anilines: Formed by nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: TBA serves as a crucial intermediate in synthesizing various organic compounds, particularly in pharmaceuticals and agrochemicals. Its reactivity allows for further modifications to create more complex molecules .

- Flame Retardants: TBA is utilized in formulating flame retardants for plastics and other materials. Its high degree of bromination enhances its effectiveness in preventing combustion.

2. Biology:

- Antimicrobial Properties: TBA has been studied for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates significant inhibition of bacterial growth, particularly against Staphylococcus aureus compared to Escherichia coli. .

Antimicrobial Activity Table:

| Concentration (mg/ml) | Zone of Inhibition (mm) E. coli | Zone of Inhibition (mm) S. aureus |

|---|---|---|

| 0.5 | 15.51 | 18.21 |

| 0.5 (Methanol) | 11.63 | 14.00 |

3. Medicine:

- Drug Development: Due to its unique chemical properties, TBA is investigated for potential pharmaceutical applications, particularly in developing new antimicrobial agents .

Industrial Applications

- Flame Retardancy: TBA is incorporated into various polymer systems to enhance fire resistance. It is often combined with other flame retardants like triphenyl phosphate to improve efficacy.

- Environmental Impact: Studies have assessed TBA's persistence in aquatic environments and its potential ecological risks due to bioaccumulation, raising concerns about its long-term safety .

Case Studies

Antimicrobial Efficacy Study:

A study conducted by Giradkar et al. demonstrated TBA's effectiveness against common pathogens, suggesting its potential as a treatment option for infections caused by antibiotic-resistant strains.

Environmental Assessment:

Research into TBA's environmental fate revealed its persistence in aquatic systems, highlighting concerns regarding toxicity to non-target organisms and necessitating careful monitoring of its use .

Wirkmechanismus

The mechanism of action of 2,3,6-tribromoaniline primarily involves nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by other nucleophiles, leading to the formation of various substituted anilines . The amino group in the compound also plays a crucial role in its reactivity, allowing for diazotization and subsequent reactions .

Vergleich Mit ähnlichen Verbindungen

2,4,6-Tribromoaniline: Another brominated derivative of aniline with similar properties and applications.

4-Bromoaniline: A simpler brominated aniline with fewer bromine atoms and different reactivity.

2,4,6-Tribromophenol: A brominated phenol with different functional groups and applications.

Uniqueness: 2,3,6-Tribromoaniline is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. Its high degree of bromination makes it particularly useful in applications requiring flame retardancy and antimicrobial activity .

Biologische Aktivität

2,3,6-Tribromoaniline is an organic compound that has garnered attention for its biological activity, particularly in the fields of microbiology and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

- Chemical Formula: C6H4Br3N

- CAS Number: 83054-89-1

- Synonyms: 2,4,6-Tribromobenzenamine

The primary mechanism of action for this compound involves nucleophilic substitution reactions . The bromine atoms in the compound are highly reactive and can be substituted by nucleophiles, leading to the formation of various substituted anilines. This reactivity is crucial for its biological applications, particularly in antimicrobial activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study conducted by Giradkar et al. evaluated its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus.

Antimicrobial Efficacy Data

| Concentration (mg/ml) | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| 0.5 | 15.51 | E. coli |

| 0.5 | 18.21 | S. aureus |

| 0.5 | 11.63 | E. coli (methanol) |

| 0.5 | 14.00 | S. aureus (methanol) |

The results indicate that the compound showed a larger zone of inhibition against S. aureus compared to E. coli, suggesting a stronger antibacterial effect on Gram-positive bacteria .

Toxicological Profile

Despite its antimicrobial potential, this compound poses several health risks:

- Acute Toxicity: Classified as harmful if swallowed or inhaled.

- Skin and Eye Irritation: Causes skin irritation and serious eye damage.

- Target Organ Toxicity: May affect the respiratory system and hematopoietic system upon repeated exposure .

Case Studies and Research Findings

-

Electrochemical Behavior:

An electrochemical study highlighted the oxidation behavior of this compound in acetonitrile solutions. The cyclic voltammetry (CV) results indicated that during electrochemical oxidation, the compound does not undergo bromination due to the lack of available ortho positions for substitution . -

Synthesis and Characterization:

The synthesis of this compound typically involves bromination of aniline using bromine in acetic acid or hydrochloric acid solutions. This process yields a compound that can be utilized as an intermediate in various organic syntheses. -

Potential Applications:

Beyond its antimicrobial properties, this compound is being explored for its potential use in drug development due to its unique chemical structure and reactivity profiles.

Eigenschaften

IUPAC Name |

2,3,6-tribromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVXAXSPNCMQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529206 | |

| Record name | 2,3,6-Tribromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83054-89-1 | |

| Record name | 2,3,6-Tribromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.